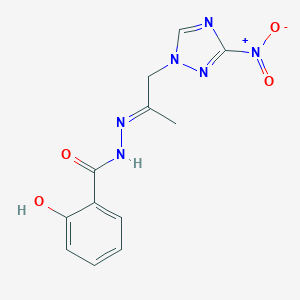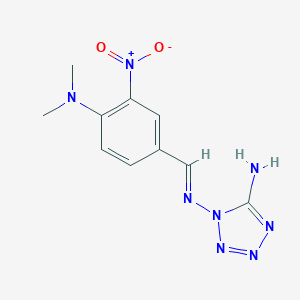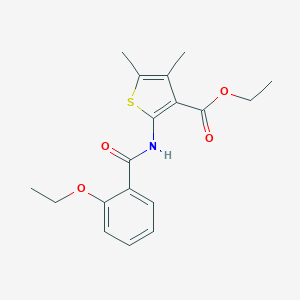
ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is an organic compound with a complex structure that includes a thiophene ring, an ethoxy-benzoylamino group, and a carboxylic acid ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Ethoxy-benzoylamino Group:
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its structural features may allow it to interact with biological targets such as enzymes and receptors, leading to potential therapeutic effects.
Industry
In material science, the compound can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes
Mecanismo De Acción
The mechanism of action of ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxy-benzoylamino group can form hydrogen bonds and other interactions with the target, while the thiophene ring can participate in π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxy-benzoylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
- 2-(2-Chlorobenzoylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
- 2-(2-Fluorobenzoylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
Uniqueness
ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with biological targets. The ethoxy group can increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
Propiedades
Fórmula molecular |
C18H21NO4S |
|---|---|
Peso molecular |
347.4g/mol |
Nombre IUPAC |
ethyl 2-[(2-ethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-5-22-14-10-8-7-9-13(14)16(20)19-17-15(18(21)23-6-2)11(3)12(4)24-17/h7-10H,5-6H2,1-4H3,(H,19,20) |
Clave InChI |
AZJJGWMSLXOBCH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-iodophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B447224.png)
![5-bromo-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B447225.png)
![4-[2-(Allyloxy)-4-(diethylamino)benzylidene]-1-(3,4-dichlorophenyl)-3,5-pyrazolidinedione](/img/structure/B447227.png)
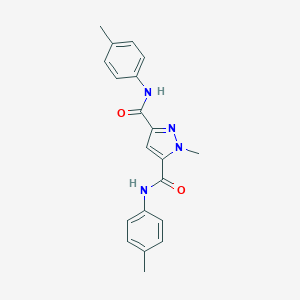
![Isopropyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447230.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B447231.png)
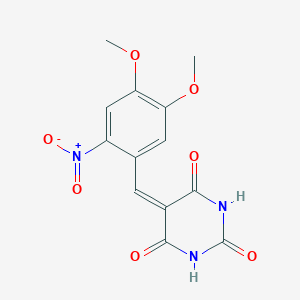
![2-{[(2-Ethoxy-1-naphthyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B447238.png)
![2-({[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol](/img/structure/B447240.png)
![ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B447241.png)
![1-[1-Benzyl-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B447242.png)
![4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(3-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B447244.png)
